molecular formula C24H28BrFO5 B15183533 2-Bromo-6beta-fluoro-17,21-dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate CAS No. 60864-76-8

2-Bromo-6beta-fluoro-17,21-dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate

Cat. No.: B15183533
CAS No.: 60864-76-8
M. Wt: 495.4 g/mol
InChI Key: PSNYSZVUCFWIID-MGQHRJHGSA-N
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Description

2-Bromo-6beta-fluoro-17,21-dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate is a synthetic steroid compound. Steroids are a class of organic compounds with a characteristic molecular structure containing four rings of carbon atoms. This compound is a derivative of pregnane, a steroid nucleus, and is modified with various functional groups, including bromine, fluorine, hydroxyl, and acetate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6beta-fluoro-17,21-dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate typically involves multiple steps, starting from a suitable steroid precursor. The key steps may include:

    Halogenation: Introduction of bromine and fluorine atoms at specific positions on the steroid nucleus.

    Hydroxylation: Addition of hydroxyl groups at the 17 and 21 positions.

    Acetylation: Formation of the acetate ester at the 21 position.

    Methylation: Introduction of a methyl group at the 16beta position.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones to alcohols or remove halogen atoms.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 17-keto derivatives, while reduction may produce 17-hydroxy derivatives.

Scientific Research Applications

2-Bromo-6beta-fluoro-17,21-dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate has various applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other steroid derivatives.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for potential therapeutic uses, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and other steroid-based products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as steroid receptors. It may modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved can include:

    Glucocorticoid Receptor Pathway: Regulation of inflammation and immune response.

    Mineralocorticoid Receptor Pathway: Control of electrolyte balance and blood pressure.

Comparison with Similar Compounds

Similar Compounds

    Dexamethasone: A synthetic glucocorticoid with anti-inflammatory properties.

    Fluocinolone Acetonide: A corticosteroid used in dermatology.

    Betamethasone: Another synthetic glucocorticoid with similar applications.

Uniqueness

2-Bromo-6beta-fluoro-17,21-dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate is unique due to its specific combination of functional groups, which may confer distinct biological activities and pharmacokinetic properties compared to other steroids.

Properties

CAS No.

60864-76-8

Molecular Formula

C24H28BrFO5

Molecular Weight

495.4 g/mol

IUPAC Name

[2-[(6R,8S,10R,13S,14S,16S,17R)-2-bromo-6-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C24H28BrFO5/c1-12-7-16-14-8-19(26)17-9-20(28)18(25)10-22(17,3)15(14)5-6-23(16,4)24(12,30)21(29)11-31-13(2)27/h5,9-10,12,14,16,19,30H,6-8,11H2,1-4H3/t12-,14+,16-,19+,22+,23-,24-/m0/s1

InChI Key

PSNYSZVUCFWIID-MGQHRJHGSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)C(=C[C@@]4(C3=CC[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C)Br)F

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C(=CC4(C3=CCC2(C1(C(=O)COC(=O)C)O)C)C)Br)F

Origin of Product

United States

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